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Compound of Interest

Compound Name: 3"-Trifluoromethylisobutyranilide

Cat. No.: B124288

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide,
is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is
recognized as a significant impurity in the manufacturing of Flutamide, a non-steroidal
antiandrogen drug used in the treatment of prostate cancer.[1] The presence of the
trifluoromethyl group is a key structural feature, known to influence a molecule's metabolic
stability, lipophilicity, and binding interactions, making this compound and its derivatives
relevant for study in drug design and development.[1][2] This guide provides a comprehensive
overview of the chemical properties, synthesis, and analytical methodologies related to 3'-
Trifluoromethylisobutyranilide.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3'-Trifluoromethylisobutyranilide are
summarized in the table below, compiled from various chemical data sources.
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Property Value References
2-Methyl-N-[3-
IUPAC Name (trifluoromethyl)phenyllpropana  [3][4]
mide
3'-Trifluoromethyl-iso-
butyranilide, N-(3-
Synonyms } ) [4]
(Trifluoromethyl)phenyl)isobuty
ramide, Flutamide Impurity E
CAS Number 1939-27-1 [31[5]
Molecular Formula C11H12FsNO [4115]
Molecular Weight 231.21 g/mol [4][5]
Appearance Off-White to Pale Orange Solid  [3][4]
Melting Point 100-101 °C [3114]

Boiling Point (Predicted)

313.5+42.0°C

[3]4]

Density (Predicted)

1.220 + 0.06 g/cm?3

[3]4]

Slightly soluble in Chloroform

Solubilit 3[4

Y and Methanol 131i4]
pKa (Predicted) 14.33+0.70 [31[4]
Storage Temperature 2-8°C [3114]

Synthesis

The primary synthetic route to 3'-Trifluoromethylisobutyranilide involves the acylation of 3-

(trifluoromethyl)aniline with isobutyryl chloride. This is a standard nucleophilic acyl substitution

reaction.

Experimental Protocol: Synthesis of 3'-
Trifluoromethylisobutyranilide
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This protocol is a representative procedure based on the common synthesis method described
for this and structurally related compounds.

Materials:

3-(Trifluoromethyl)aniline

e Isobutyryl chloride

o Pyridine (or another suitable base like triethylamine)

e Anhydrous diethyl ether (or other suitable aprotic solvent)

 Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

¢ Round-bottom flask

o Magnetic stirrer

e Dropping funnel

o Reflux condenser

e Separatory funnel

 Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-
(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.

e Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.
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» Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution via a
dropping funnel.

 After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 4-6 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).
e Upon completion, transfer the reaction mixture to a separatory funnel.

e Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/ethyl acetate) to yield pure 3'-Trifluoromethylisobutyranilide.

3-(Trifluoromethyl)aniline + Aqueous Workup
Isobutyryl Chloride + K 3-Trifluoromethylisobutyranilide
Pyriydrisll'le (Base) (HCI, NaHCOs, Brine) Y Y

Click to download full resolution via product page

Synthesis workflow for 3'-Trifluoromethylisobutyranilide.

Analytical Methodologies

The characterization and purity assessment of 3'-Trifluoromethylisobutyranilide can be
performed using standard analytical techniques.

Spectroscopic Data

e Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR
spectrum for this compound.[5] Expected characteristic peaks would include N-H stretching,
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C=0 (amide 1) stretching, and C-F stretching vibrations.

o Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST
database.[5] The molecular ion peak would be expected at m/z = 231. Analysis of the
fragmentation pattern can provide structural confirmation.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental
spectrum is not readily found, predicted 13C NMR data is available.[6] *H NMR would show
characteristic signals for the aromatic protons, the N-H proton, and the protons of the
isobutyryl group.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of 3'-Trifluoromethylisobutyranilide,
which is particularly relevant for its detection as an impurity in Flutamide.

Instrumentation:

o Gas chromatograph coupled to a mass spectrometer (GC-MS)

e Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Sample Preparation:

o Accurately weigh and dissolve a sample of the material to be analyzed in a suitable solvent
(e.g., methanol or acetone) to a known concentration (e.g., 1 mg/mL).

 If necessary, perform serial dilutions to bring the concentration within the linear range of the
instrument.

o Filter the sample through a 0.45 um syringe filter before injection.
GC-MS Parameters (Typical):
« Injector Temperature: 250 °C

« Injection Mode: Splitless
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 2 minutes
o Ramp: 10 °C/min to 280 °C
o Final hold: 5 minutes at 280 °C
e MS Transfer Line Temperature: 280 °C
e lon Source Temperature: 230 °C

 lonization Mode: Electron lonization (El) at 70 eV

Scan Range: m/z 40-400
Data Analysis:

« ldentify the peak corresponding to 3'-Trifluoromethylisobutyranilide by its retention time
and mass spectrum.

» Confirm the identity by comparing the acquired mass spectrum with a reference spectrum
(e.g., from the NIST library).

o Quantify the compound by integrating the peak area and comparing it to a calibration curve
generated from standards of known concentration.
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General workflow for the GC-MS analysis.
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Biological Activity and Signaling Pathway Context

The biological activity of 3'-Trifluoromethylisobutyranilide is primarily understood in the
context of its relationship to Flutamide. Flutamide is a non-steroidal antiandrogen that functions
as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the
binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby
inhibiting their biological effects.[6] This mechanism is crucial in androgen-dependent prostate
cancer, where androgens stimulate tumor growth.

While direct studies on the signaling pathways affected by 3'-Trifluoromethylisobutyranilide
are not extensively documented, it is reasonable to infer that, as a structurally similar
compound and a known impurity of Flutamide, it may also possess some degree of
antiandrogenic activity. The trifluoromethyl group is a common feature in many androgen
receptor antagonists and can contribute to binding affinity.[1]

The general mechanism of androgen receptor antagonism is depicted below.
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Inferred mechanism of androgen receptor antagonism.

This diagram illustrates how an antagonist like 3'-Trifluoromethylisobutyranilide would
hypothetically interfere with the normal signaling cascade of androgens, leading to a blockade
of androgen-dependent gene transcription.
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Conclusion

3'-Trifluoromethylisobutyranilide is a compound of significant interest due to its structural
features and its presence as an impurity in the antiandrogen drug Flutamide. This guide has
provided a detailed overview of its chemical properties, a representative synthesis protocol,
and methodologies for its analytical characterization. Understanding these aspects is crucial for
researchers in medicinal chemistry, drug development professionals working on androgen
receptor modulators, and analytical scientists involved in pharmaceutical quality control.
Further investigation into the specific biological activity and potential pharmacological effects of
this compound is a warranted area of future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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